molecular formula C17H24N2O4S2 B15334563 5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentyl 4-methylbenzenesulfonate

5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentyl 4-methylbenzenesulfonate

Cat. No.: B15334563
M. Wt: 384.5 g/mol
InChI Key: UDUANLIDXRGFFO-UHFFFAOYSA-N
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Description

This compound features a hexahydrothienoimidazolone core fused with a pentyl chain terminated by a 4-methylbenzenesulfonate (tosyl) group. Its stereochemistry is defined by the (3aS,4S,6aR) configuration, which is critical for its biological and chemical interactions. The compound is synthesized via the reaction of D-biotin with thionyl chloride to form an intermediate acyl chloride, followed by coupling with appropriate nucleophiles . Its molecular formula is C₁₆H₂₇N₃O₄S, with a molecular weight of 357.47 g/mol . Key physicochemical properties include a topological polar surface area (TPSA) of 106 Ų, moderate gastrointestinal absorption, and low blood-brain barrier permeability . Applications span organic synthesis intermediates, enzyme inhibitors, and biotinylation agents in drug discovery .

Properties

Molecular Formula

C17H24N2O4S2

Molecular Weight

384.5 g/mol

IUPAC Name

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentyl 4-methylbenzenesulfonate

InChI

InChI=1S/C17H24N2O4S2/c1-12-6-8-13(9-7-12)25(21,22)23-10-4-2-3-5-15-16-14(11-24-15)18-17(20)19-16/h6-9,14-16H,2-5,10-11H2,1H3,(H2,18,19,20)

InChI Key

UDUANLIDXRGFFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Applications References
5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentyl 4-methylbenzenesulfonate Tosyl ester 357.47 Enzyme inhibition, bioconjugation
4-Nitrophenyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate 4-Nitrophenyl ester 391.43 Activated ester for coupling reactions
5-((3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanehydrazide Hydrazide 297.38 Organic synthesis, metal chelation
Benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxohexahydrothieno[3,4-d]imidazol-4-yl]pentanoate Benzyl ester with dibenzyl protection 514.70 Protected intermediate for drug synthesis
Methyl 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoate Methyl ester 298.39 Prodrug development

Physicochemical and Pharmacokinetic Properties

  • Solubility : The tosyl derivative exhibits lower aqueous solubility compared to the methyl ester due to its hydrophobic aryl sulfonate group .
  • LogP : The 4-nitrophenyl ester has a higher logP (3.2 ) than the tosyl derivative (2.8 ), reflecting increased lipophilicity .
  • Metabolic Stability : The hydrazide derivative shows rapid clearance in vivo due to susceptibility to hydrolysis, limiting its use in drug formulations .

Key Research Findings

Stereochemical Sensitivity: Modifications to the hexahydrothienoimidazolone core (e.g., benzyl protection) alter conformational flexibility, impacting binding to biological targets like CDK9 .

Reactivity Hierarchy : Activated esters (e.g., 4-nitrophenyl) exhibit faster coupling kinetics than tosyl derivatives in peptide synthesis .

Structural-Activity Relationships (SAR) : Increasing the steric bulk of the ester group (e.g., benzyl vs. methyl) reduces metabolic clearance but also decreases target affinity .

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